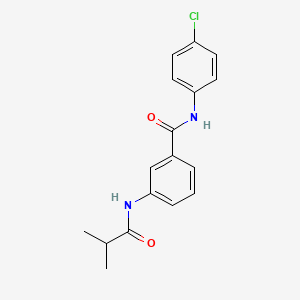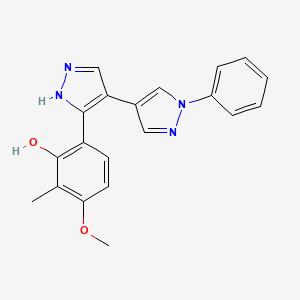
4-methoxy-2-(1-piperidinylmethyl)phenol
Vue d'ensemble
Description
4-methoxy-2-(1-piperidinylmethyl)phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Hydrogen Atom Transfer Reactivity and Selectivity
Salamone et al. (2014) conducted a time-resolved kinetic study on the reactions of the cumyloxyl radical with 4-methoxy-2-(1-piperidinylmethyl)phenol. They found that intramolecular hydrogen bonding protects the phenolic O-H group from attack by cumyloxyl radicals, influencing hydrogen atom transfer reactivity and selectivity. This study highlights the interplay between hydrogen bonding and acid-base interactions in these systems, which can have implications for understanding the role of tyrosyl radicals in biological systems (Salamone et al., 2014).
Anticancer Activity
Research by Sukria et al. (2020) focused on the anticancer activity of a compound related to 4-methoxy-2-(1-piperidinylmethyl)phenol. They investigated its ability to inhibit T47D breast cancer cells, contributing to the understanding of its potential therapeutic applications in cancer treatment (Sukria et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) performed molecular docking and quantum chemical calculations on a related molecule. Their study involved detailed analysis of molecular structure, charge transfer, and biological effects prediction, providing insights into the molecular behavior of this class of compounds (Viji et al., 2020).
Nonlinear Optical Material Properties
Hijas et al. (2018) investigated 2-methoxy-4(phenyliminomethyl)phenol for its potential as a nonlinear optical material. Their research included crystal growth, density functional theory calculations, and analyses of thermal stability and molecular properties, indicating its suitability in nonlinear optical applications (Hijas et al., 2018).
Zinc Complexes and Spin Interaction
Orio et al. (2010) explored the spin interaction in zinc complexes of Schiff and Mannich bases, including compounds related to 4-methoxy-2-(1-piperidinylmethyl)phenol. Their research contributes to the understanding of magnetic coupling and electronic properties in these complexes (Orio et al., 2010).
Pyrolysis Characteristics
Li et al. (2016) investigated the effects of oxygen-containing substituents, including methoxy groups, on the pyrolysis characteristics of β-O-4 type model compounds. Their findings have implications for understanding the thermal degradation behavior of related compounds (Li et al., 2016).
Propriétés
IUPAC Name |
4-methoxy-2-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-6-13(15)11(9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLVKPXYMONBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)

![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)

![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)